N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenylglycinamide
Description
N²-[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenylglycinamide is a synthetic glycinamide derivative characterized by a phenyl group attached to the glycinamide nitrogen and a carbamoyl moiety linked to a 1,1-dioxidotetrahydrothiophen-3-yl group.
Properties
Molecular Formula |
C13H17N3O4S |
|---|---|
Molecular Weight |
311.36 g/mol |
IUPAC Name |
2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-phenylacetamide |
InChI |
InChI=1S/C13H17N3O4S/c17-12(15-10-4-2-1-3-5-10)8-14-13(18)16-11-6-7-21(19,20)9-11/h1-5,11H,6-9H2,(H,15,17)(H2,14,16,18) |
InChI Key |
SYOWMEKTDROWDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NCC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenylglycinamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring is synthesized through a cyclization reaction involving a suitable diene and a thiol.
Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling with Glycinamide: The sulfone-containing tetrahydrothiophene is coupled with glycinamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using phenyl isocyanate or a similar reagent.
Industrial Production Methods
Industrial production of N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenylglycinamide may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenylglycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfone group back to a sulfide or other reduced forms.
Substitution: The phenyl group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Phenyl isocyanate, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or thiols.
Scientific Research Applications
N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenylglycinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a modulator of biological pathways, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenylglycinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or ion channels, depending on its structure and functional groups. The sulfone group, in particular, plays a crucial role in its binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Chloro-N-phenyl-phthalimide
- Structure : Phthalimide core with chloro and phenyl substituents.
- Key Features : Used in polymer synthesis (e.g., polyimides) due to its rigid aromatic structure and reactivity in polycondensation .
- Comparison : Unlike the target compound, 3-chloro-N-phenyl-phthalimide lacks a sulfone group and glycinamide backbone. Its applications are primarily industrial, whereas the target’s sulfone and carbamoyl groups may favor pharmaceutical uses, such as enhanced solubility or metabolic stability .
Hydroxyurea Derivatives (e.g., 1-(N-hydroxycarbamoyl)benzotriazole)
- Structure : Benzotriazole with hydroxycarbamoyl substituents.
- Key Features: Exhibits antibacterial activity and acts as a nitric oxide (NO) donor .
- Comparison: The target compound shares a carbamoyl group but replaces benzotriazole with a sulfone-containing heterocycle. This structural difference may reduce cytotoxicity (observed in benzotriazole derivatives) while retaining or modifying bioactivity. The sulfone group could enhance oxidative stability compared to hydroxyurea’s redox-sensitive NO release .
Pesticide Carboxamides (e.g., Flutolanil)
- Structure : Benzamide with trifluoromethyl and methoxy groups.
- Key Features : Targets fungal succinate dehydrogenase, functioning as a pesticide .
- Comparison: The target’s glycinamide backbone differs from flutolanil’s benzamide structure. However, both compounds utilize amide bonds for target specificity.
2-Cyano-N-[(methylamino)carbonyl]acetamide
- Structure: Cyanoacetamide with a methylamino carbamoyl group.
- Key Features: Limited toxicological data, but the cyano group may confer reactivity .
- Comparison: The target compound replaces the cyano group with a sulfone heterocycle, likely reducing electrophilic toxicity risks. Both compounds have unstudied metabolic profiles, highlighting the need for further research on carbamoyl-containing molecules .
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Pharmacological Potential: The target’s sulfone and carbamoyl groups align with bioactive molecules, but direct studies on its antibacterial, cytotoxic, or enzyme-inhibitory effects are needed.
- Safety Profile : Analogous compounds (e.g., benzotriazoles) show cytotoxicity, but the sulfone group may mitigate this risk. Toxicity screening is critical.
- Synthetic Utility : The sulfone group’s stability could make the target a valuable intermediate in drug development, contrasting with polymer-focused phthalimides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
